FXa Inhibitory Potency: 3-Piperazinylimidazo[1,2-a]pyridine 2b vs. Lead Compound 1
In a systematic SAR study of S4 binding elements for orally active Factor Xa inhibitors, the piperazinylimidazo[1,2-a]pyridine derivative 2b demonstrated a 2.9-fold improvement in FXa inhibitory potency compared to the lead sulfonylalkylamide compound 1 [1]. Compound 2b features a piperazine directly linked to the imidazo[1,2-a]pyridine 3-position—the same core connectivity present in 3-piperazin-1-yl-imidazo[1,2-a]pyridine. This structural feature was identified as a novel S4 binding element distinct from previously explored pyridylpiperidine moieties [1].
| Evidence Dimension | In vitro Factor Xa enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.021 μM |
| Comparator Or Baseline | Compound 1 (sulfonylalkylamide FXa inhibitor): IC50 = 0.061 μM |
| Quantified Difference | 2.9-fold improvement in potency |
| Conditions | Human FXa enzymatic assay; Bioorg Med Chem 2008 |
Why This Matters
For procurement decisions in anticoagulant drug discovery programs targeting the S4 pocket of FXa, the 3-piperazinyl substitution pattern provides a validated starting point with sub-100 nM potency, whereas alternative S4 binding elements require de novo SAR exploration.
- [1] Imaeda Y, Kawamoto T, Tobisu M, Konishi N, Hiroe K, Kawamura M, Tanaka T, Kubo K. Discovery of piperazinylimidazo[1,2-a]pyridines as novel S4 binding elements for orally active factor Xa inhibitors. Bioorg Med Chem. 2008;16:3125-3140. View Source
